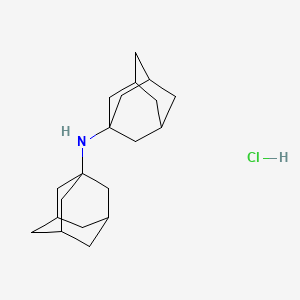

N-1-adamantyladamantan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1-Adamantyladamantan-1-amine hydrochloride is a chemical compound with the molecular formula C20H31N . Adamantane, a component of this compound, is a saturated hydrocarbon with the formula C10H16. It is a colorless, odorless, crystalline solid at room temperature . Adamantane is insoluble in water but soluble in organic solvents .

Synthesis Analysis

The synthesis of N-1-Adamantyladamantan-1-amine hydrochloride involves several steps. One method involves the reaction of adamantane with ultraviolet light, which results in crosslinking between adamantane molecules to form polyadamantanes . Unsaturated alkyl groups react with adamantane to give c1-6 alkyldiamantanes . Hydroxylamine converts adamantane into N-1-Adamantyladamantan-1-amine hydrochloride .Molecular Structure Analysis

The molecular structure of N-1-Adamantyladamantan-1-amine hydrochloride is represented by the SMILES stringC1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5 . The compound has a molecular weight of 285.5 g/mol . Physical And Chemical Properties Analysis

Adamantane, a component of N-1-Adamantyladamantan-1-amine hydrochloride, is a colorless, odorless, crystalline solid at room temperature . It is insoluble in water but soluble in organic solvents .Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including N-1-adamantyladamantan-1-amine hydrochloride, have been used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

The high reactivity of adamantane derivatives makes them suitable for the production of monomers . These monomers can be used in the creation of polymers with specific properties .

Creation of Thermally Stable Fuels and Oils

Adamantane derivatives can be used in the synthesis of thermally stable and high-energy fuels and oils . This is due to the unique structure and stability of the adamantane cage .

Development of Bioactive Compounds

Adamantane derivatives have been used in the development of bioactive compounds . These compounds can have various applications in the field of medicine and pharmacology .

Pharmaceutical Applications

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems . This includes the use of adamantane derivatives in the creation of liposomes, cyclodextrins, and dendrimers .

Surface Recognition Studies

Adamantane derivatives, including N-1-adamantyladamantan-1-amine hydrochloride, can be used in surface recognition studies . This involves the use of adamantane as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery .

Safety and Hazards

N-1-Adamantyladamantan-1-amine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

N-(1-adamantyl)adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20;/h13-18,21H,1-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJYRIQTRKJYDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-adamantyladamantan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole](/img/structure/B2957550.png)